![molecular formula C11H14N2O2S B14481260 Piperidine, 1-[(2-nitrophenyl)thio]- CAS No. 66552-58-7](/img/structure/B14481260.png)
Piperidine, 1-[(2-nitrophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(2-nitrophenyl)thio]-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-[(2-nitrophenyl)thio]- typically involves the reaction of piperidine with 2-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Piperidine, 1-[(2-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-[(2-nitrophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, leading to the modulation of their activity. The compound may also affect cellular signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered heterocyclic amine.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Piperidinone: A ketone derivative of piperidine.
Uniqueness: Piperidine, 1-[(2-nitrophenyl)thio]- is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66552-58-7 |
|---|---|
Formule moléculaire |
C11H14N2O2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)sulfanylpiperidine |
InChI |
InChI=1S/C11H14N2O2S/c14-13(15)10-6-2-3-7-11(10)16-12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
ZTOXSUVFEBRNTL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)SC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


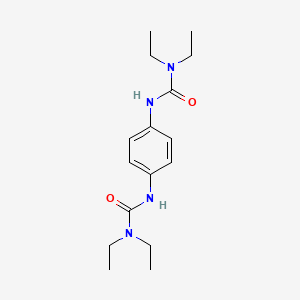
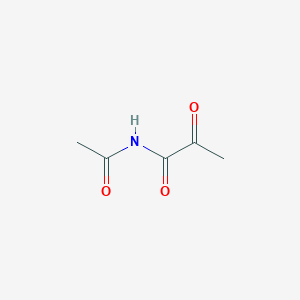
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
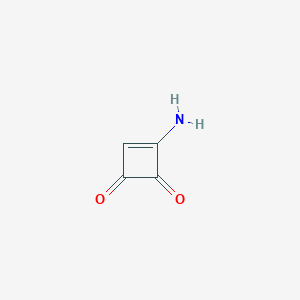
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
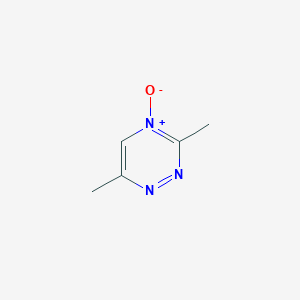
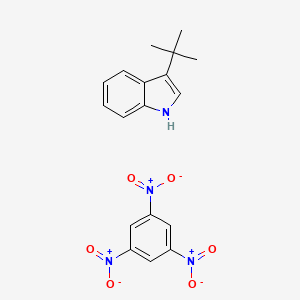



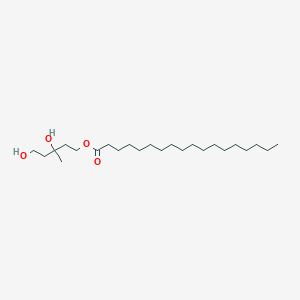
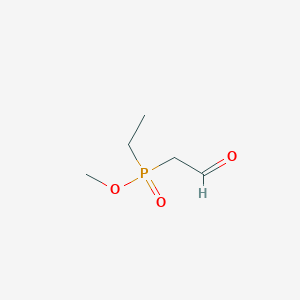
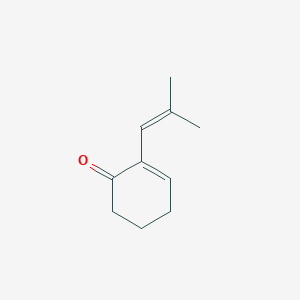
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
